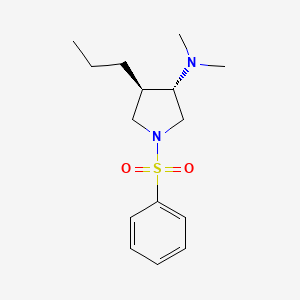

![molecular formula C17H17N5O2 B5565207 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide” are not explicitly mentioned in the available resources. Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Antiviral and Antiulcer Agents

Research on imidazo[1,2-a]pyridines, a class structurally related to benzimidazoles, has shown promise as antiviral agents, particularly against rhinoviruses. These compounds, through meticulous structural modification, have been explored for their potential to inhibit viral activity (Hamdouchi et al., 1999). Similarly, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties (Starrett et al., 1989).

Catalyst-Free Synthesis

The catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives has been achieved through environmentally benign methods. This approach emphasizes the synthesis of fused tricyclic derivatives via a four-component condensation reaction, demonstrating the potential for green chemistry in medicinal chemistry research (Shaabani et al., 2014).

Antitumor and Antioxidant Agents

A study on the synthesis of fused and binary 1,3,4‐thiadiazoles revealed their potential as antitumor and antioxidant agents. These compounds were evaluated for their efficacy against tumor growth, showcasing the broad applicability of such structures in cancer research (Hamama et al., 2013).

Enhancing Cellular Uptake

Modifications to the hairpin γ-aminobutyric acid turn unit in Pyrrole–imidazole (Py–Im) hairpin polyamides have been explored to enhance cellular uptake and biological activity. This research provides insights into improving the delivery and efficacy of such compounds within cellular environments, potentially improving their therapeutic applications (Meier et al., 2012).

Kinase Inhibition and Electrophysiological Activity

Further studies include the exploration of benzimidazole/benzoxazole derivatives and Schiff's bases for their anti-inflammatory, analgesic, and kinase inhibition activities. These compounds show promising results in modulating kinase activity, which is crucial in numerous cellular processes and diseases (Sondhi et al., 2006). Additionally, N-substituted imidazolylbenzamides have been synthesized and evaluated for their cardiac electrophysiological activity, highlighting their potential as class III electrophysiological agents (Morgan et al., 1990).

特性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-16(19-9-2-11-22-12-10-18-13-22)14-3-5-15(6-4-14)24-17-20-7-1-8-21-17/h1,3-8,10,12-13H,2,9,11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMLBWBQZQTTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)

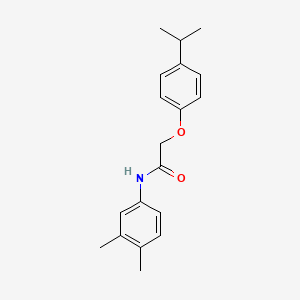

![3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide](/img/structure/B5565142.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5565148.png)

![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)

![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)

![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)

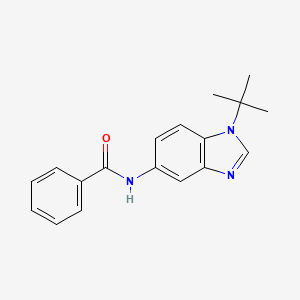

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)

![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)

![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5565235.png)